
2-(Trichloromethylsulfanyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trichloromethylsulfanyl)naphthalene is an organic compound with the molecular formula C11H7Cl3S It is a derivative of naphthalene, where a trichloromethylsulfanyl group is attached to the second carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trichloromethylsulfanyl)naphthalene typically involves the introduction of a trichloromethylsulfanyl group to the naphthalene ring. One common method is the reaction of naphthalene with trichloromethylsulfanyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective substitution at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Trichloromethylsulfanyl)naphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the trichloromethylsulfanyl group can be replaced by other substituents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the substituent introduced.
Oxidation Products: Sulfoxides and sulfones are the major products formed during oxidation.
Reduction Products: Thiols are the primary products formed during reduction.
Scientific Research Applications
2-(Trichloromethylsulfanyl)naphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trichloromethylsulfanyl)naphthalene involves its interaction with specific molecular targets. The trichloromethylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved include electrophilic aromatic substitution and redox reactions, which can lead to the formation of various products with different properties .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, which lacks the trichloromethylsulfanyl group.
2-Chloronaphthalene: A similar compound with a chlorine atom instead of the trichloromethylsulfanyl group.
2-Methylnaphthalene: A compound with a methyl group at the same position.
Uniqueness
2-(Trichloromethylsulfanyl)naphthalene is unique due to the presence of the trichloromethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
91059-32-4 |
|---|---|
Molecular Formula |
C11H7Cl3S |
Molecular Weight |
277.6 g/mol |
IUPAC Name |
2-(trichloromethylsulfanyl)naphthalene |
InChI |
InChI=1S/C11H7Cl3S/c12-11(13,14)15-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H |
InChI Key |
ZCKJEAOYHPXALY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


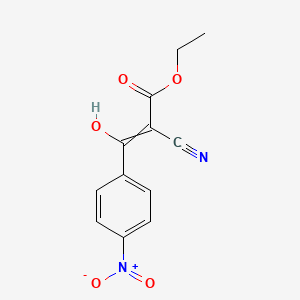
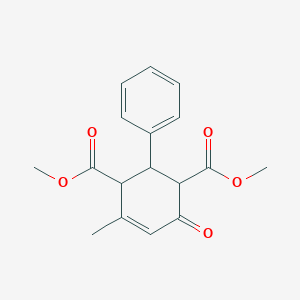
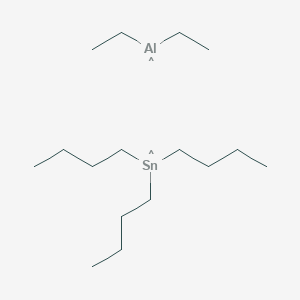
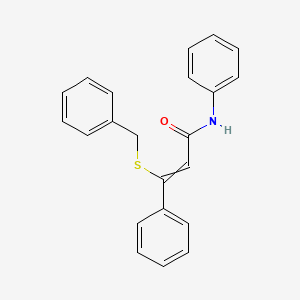
![[Chloro(cyclohexylidene)methyl]benzene](/img/structure/B14360586.png)
![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B14360588.png)

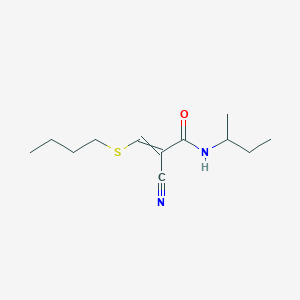
![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
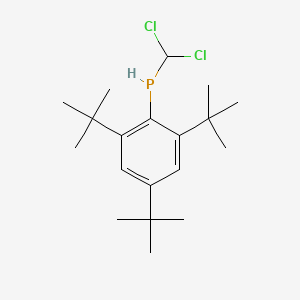
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
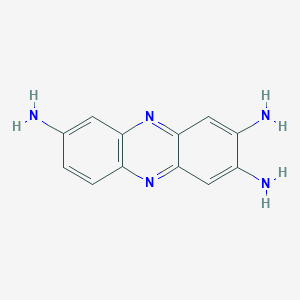
![1-Ethynyl-3-{[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14360629.png)
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)
